molecular formula C16H21FN2O3 B14792716 (R)-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14792716
M. Wt: 308.35 g/mol
InChI Key: FTGOZNIDLXZUMV-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorobenzoyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This is achieved by reacting a suitable pyrrolidine derivative with a fluorobenzoyl chloride under basic conditions.

    Carbamoylation: The pyrrolidinyl intermediate is then subjected to carbamoylation using tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of ®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzoyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
  • tert-Butyl (1-(4-chlorobenzoyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl (1-(4-methylbenzoyl)pyrrolidin-3-yl)carbamate

Uniqueness

®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in scientific research.

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-8-9-19(10-13)14(20)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGOZNIDLXZUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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